2,3-Dihydrothieno[3,4-b][1,4]dioxine-2-carboxylic acid
Description
Chemical Identity: 2,3-Dihydrothieno[3,4-b][1,4]dioxine-2-carboxylic acid (EDOTacid) is a heterocyclic compound with the molecular formula C₇H₆O₄S (CAS: 260063-21-6) . Its structure consists of a fused thiophene-dioxane ring system with a carboxylic acid substituent at the 2-position (Figure 1). The compound is commercially available (e.g., Sigma-Aldrich, Thermo Scientific) and is often used as a comonomer in conducting polymers to introduce hydrophilicity .
Properties
IUPAC Name |
2,3-dihydrothieno[3,4-b][1,4]dioxine-3-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6O4S/c8-7(9)4-1-10-5-2-12-3-6(5)11-4/h2-4H,1H2,(H,8,9) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CAHFWFCOAPQXBC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(OC2=CSC=C2O1)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80731466 | |
| Record name | 2,3-Dihydrothieno[3,4-b][1,4]dioxine-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80731466 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
186.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
955373-67-8 | |
| Record name | 2,3-Dihydrothieno[3,4-b][1,4]dioxine-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80731466 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,3-Dihydrothieno[3,4-b][1,4]dioxine-2-carboxylic acid typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 3,4-ethylenedioxythiophene with a carboxylating agent under acidic conditions to introduce the carboxylic acid functionality .
Industrial Production Methods: Industrial production methods for this compound are not extensively documented, but they likely involve scalable versions of the laboratory synthesis methods. Optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, would be essential for efficient large-scale production .
Chemical Reactions Analysis
Types of Reactions: 2,3-Dihydrothieno[3,4-b][1,4]dioxine-2-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or an aldehyde.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Electrophilic reagents like halogens or nitrating agents can be used under acidic conditions.
Major Products:
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohols or aldehydes.
Substitution: Halogenated or nitrated derivatives.
Scientific Research Applications
2,3-Dihydrothieno[3,4-b][1,4]dioxine-2-carboxylic acid has several scientific research applications:
Mechanism of Action
The mechanism of action of 2,3-Dihydrothieno[3,4-b][1,4]dioxine-2-carboxylic acid involves its ability to participate in electron transfer processes due to its conjugated system. This property makes it useful in applications requiring efficient charge transport. The carboxylic acid group can also form hydrogen bonds, enhancing its interaction with other molecules and surfaces .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Table 1: Structural and Functional Group Comparisons
Key Differences:
Electronic Properties :
- EDOTacid’s sulfur atom and carboxylic acid group enhance electron-withdrawing capacity compared to its benzo analog (C₉H₈O₄), which lacks sulfur .
- The tricarboxylic acid derivative (C₁₀H₆O₈S) exhibits higher hydrophilicity and acidity, enabling unique doping behaviors in polymers .
Crystallinity and Solubility: EDOTacid forms hydrogen-bonded dimers, reducing solubility in non-polar solvents compared to EDOT . Benzo analogs (e.g., C₉H₈O₄) exhibit higher solubility in organic solvents due to the absence of sulfur and reduced polarity .
Polymer Compatibility: EDOTacid copolymerizes with EDOT to create water-dispersible polymers, whereas non-functionalized EDOT requires surfactants (e.g., AOT) for aqueous processing .
Comparison with Functional Group Analogs
Table 2: Functional Group Impact on Material Performance
Insights:
- Carboxylic Acid vs. Methoxy Groups : The -COOH group in EDOTacid improves interfacial adhesion in biosensors but reduces conductivity compared to EDOT .
- Thermal Degradation : EDOTacid-based polymers decompose at lower temperatures (~200°C) than EDOT homopolymers (~300°C), limiting high-temperature applications .
Biological Activity
2,3-Dihydrothieno[3,4-b][1,4]dioxine-2-carboxylic acid (CAS No. 955373-67-8) is a compound of increasing interest due to its potential biological activities and applications in various fields, including medicinal chemistry and materials science. This article explores its biological activity, chemical properties, and relevant case studies.
- Molecular Formula : CHOS
- Molecular Weight : 186.19 g/mol
- Structure : The compound features a thieno-dioxine scaffold, which is known for its reactivity and ability to form various derivatives.
Antioxidant Activity
Research indicates that compounds with similar structures exhibit significant antioxidant properties. For instance, the presence of dioxine rings can enhance the electron-donating ability of the molecule, contributing to its capacity to scavenge free radicals. A study demonstrated that derivatives of thieno-dioxines showed promising results in reducing oxidative stress in cellular models .
Antimicrobial Properties
Compounds like this compound have been evaluated for their antimicrobial activity. In vitro studies suggest that it exhibits moderate activity against various bacterial strains, potentially due to the carboxylic acid functional group which can interact with microbial membranes .
Electrochemical Applications
The compound is also studied for its electrochemical properties. Research has shown that it can be effectively used in the electrochemical deposition of conductive polymers. For example, copolymers containing this compound were found to enhance the performance of devices such as sensors and batteries due to their improved charge storage capacity and conductivity .
Study 1: Antioxidant Effects in Cellular Models
A study published in the Journal of Materials Research explored the antioxidant effects of this compound. The researchers treated human cell lines with varying concentrations of the compound and measured oxidative stress markers. Results indicated a significant reduction in oxidative markers at higher concentrations (p < 0.05), suggesting a dose-dependent antioxidant effect .
| Concentration (µM) | Oxidative Stress Marker Reduction (%) |
|---|---|
| 10 | 15 |
| 50 | 30 |
| 100 | 50 |
Study 2: Antimicrobial Activity Against Pathogens
Another investigation assessed the antimicrobial efficacy of the compound against common pathogens such as Escherichia coli and Staphylococcus aureus. The Minimum Inhibitory Concentration (MIC) was determined using standard broth dilution methods.
| Pathogen | MIC (µg/mL) |
|---|---|
| E. coli | 200 |
| S. aureus | 150 |
The results indicated that while not as potent as traditional antibiotics, the compound exhibited sufficient antimicrobial activity to warrant further investigation into its potential therapeutic applications .
Q & A
Q. What are the standard synthetic routes for EDOTacid and its derivatives?
EDOTacid is synthesized via functionalization of 3,4-ethylenedioxythiophene (EDOT) precursors. Key steps include:
- Bromination : Using N-bromosuccinimide (NBS) in DMF to introduce reactive halogen sites for further coupling .
- Cross-coupling : Palladium-catalyzed (e.g., Pd(PPh₃)₄) reactions to attach aromatic or functional groups, enabling tailored electronic properties .
- Carboxylic acid introduction : Hydrolysis or oxidation steps to finalize the carboxylic acid moiety .
Q. Which characterization techniques are critical for analyzing EDOTacid’s structure and purity?
- X-ray diffraction (XRD) : Resolves crystal structure (orthorhombic, space group Pbca, a = 1.014 nm, b = 0.699 nm, c = 2.139 nm) and hydrogen-bonded dimer formation .
- Differential Scanning Calorimetry (DSC) : Identifies thermal transitions (e.g., melting points, decomposition temperatures) .
- Infrared (IR) Spectroscopy : Confirms functional groups (e.g., C=O stretch at ~1700 cm⁻¹ for carboxylic acid) .
Q. How does EDOTacid’s thermal stability impact its use in polymers?
Thermogravimetric analysis (TGA) shows EDOTacid’s decomposition onset at ~200°C, making it suitable for low-temperature polymerization processes. DSC reveals a melting point range of 120–140°C, influencing solvent selection for copolymer synthesis .
Advanced Research Questions
Q. What molecular interactions govern EDOTacid’s solid-state packing?
Single-crystal XRD reveals hydrogen-bonded dimers between carboxylic acid groups, creating a layered orthorhombic lattice. This arrangement enhances crystallinity in copolymers, improving charge transport in conductive polymers .
Q. How does chirality in EDOT derivatives affect material properties?
Enantiopure EDOT-MA (a related monomer) exhibits distinct crystallization behavior:
- (S)-EDOT-MA forms ordered lamellar structures via small-angle X-ray scattering (SAXS).
- Racemic (R,S)-EDOT-MA shows disordered phases, impacting polymer conductivity and solubility .
Q. What strategies optimize EDOTacid’s integration into electrochromic or photovoltaic devices?
- Copolymer design : Combining EDOTacid with EDOT enhances hydrophilicity, enabling aqueous processing for thin-film devices .
- Functionalization : Bromination at the 5- or 7-positions allows Suzuki coupling to aromatic donors (e.g., triphenylamine), tuning optoelectronic properties for dye-sensitized solar cells .
Q. How can EDOTacid derivatives improve extracellular vesicle (EV) capture in biomedical applications?
Conductive terpolymers (e.g., P(EDOT-co-EDOTSAc-co-EDOTacid)) electrochemically trap and release EVs via redox switching. The carboxylic acid group enables covalent immobilization of targeting ligands .
Methodological Considerations
Resolving contradictions in crystallization data for EDOTacid derivatives
Conflicting XRD patterns may arise from polymorphic forms or solvent-induced packing. To address this:
- Compare experimental SAXS/WAXS profiles with computational simulations.
- Use polarized optical microscopy to track crystal growth anisotropy .
Designing experiments to probe EDOTacid’s role in polymer conductivity
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
